molecular formula C11H18ClNO B1455073 1-(4-Methoxyphenyl)butan-1-amine hydrochloride CAS No. 1071511-17-5

1-(4-Methoxyphenyl)butan-1-amine hydrochloride

Cat. No.: B1455073
CAS No.: 1071511-17-5
M. Wt: 215.72 g/mol
InChI Key: ORRIKTBCHRPKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)butan-1-amine hydrochloride is an organic compound belonging to the class of amphetamines It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)butan-1-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with nitroethane to form 4-methoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield 1-(4-methoxyphenyl)propan-2-amine. The final step involves the reaction of this amine with butyl bromide under basic conditions to form 1-(4-methoxyphenyl)butan-1-amine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)butan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the amine chain.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 4-methoxyphenylbutanone or 4-methoxybenzaldehyde.

    Reduction: Formation of various amine derivatives.

    Substitution: Introduction of different functional groups, leading to a variety of substituted amines.

Scientific Research Applications

1-(4-Methoxyphenyl)butan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)butan-1-amine hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. It is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. The compound may also affect various signaling pathways within cells, contributing to its overall effects.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)butan-1-amine hydrochloride can be compared with other similar compounds such as:

    1-(4-Methoxyphenyl)propan-2-amine: Similar structure but with a shorter carbon chain.

    4-Methoxyamphetamine: Contains a methoxy group on the phenyl ring but differs in the amine chain structure.

    4-Methoxyphenethylamine: Similar phenyl ring substitution but with a different amine chain.

Uniqueness: this compound is unique due to its specific combination of a methoxy-substituted phenyl ring and a butan-1-amine chain, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methoxyphenyl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-3-4-11(12)9-5-7-10(13-2)8-6-9;/h5-8,11H,3-4,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRIKTBCHRPKCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=C(C=C1)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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